molecular formula C9H16O B6154784 2-(3,3-dimethylcyclopentyl)acetaldehyde CAS No. 2228158-96-9

2-(3,3-dimethylcyclopentyl)acetaldehyde

Cat. No.: B6154784
CAS No.: 2228158-96-9
M. Wt: 140.2
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Description

2-(3,3-Dimethylcyclopentyl)acetaldehyde is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol. This compound has various applications in different fields of research and industry.

Preparation Methods

The synthesis of 2-(3,3-dimethylcyclopentyl)acetaldehyde typically involves the reaction of 3,3-dimethylcyclopentylmethanol with an oxidizing agent to form the corresponding aldehyde . Common oxidizing agents used in this reaction include pyridinium chlorochromate (PCC) and Dess-Martin periodinane. The reaction is usually carried out under mild conditions to prevent over-oxidation to the corresponding carboxylic acid .

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic oxidation processes, which offer higher yields and better control over reaction conditions .

Chemical Reactions Analysis

2-(3,3-Dimethylcyclopentyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

2-(3,3-Dimethylcyclopentyl)acetaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,3-dimethylcyclopentyl)acetaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to various biological effects. Additionally, its reactivity with nucleophiles makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

2-(3,3-Dimethylcyclopentyl)acetaldehyde can be compared with other similar compounds, such as:

    Cyclopentaneacetaldehyde: This compound lacks the 3,3-dimethyl substitution, which can affect its reactivity and applications.

    2-(3,3-Dimethylcyclopentyl)ethanol: This is the reduced form of the aldehyde and has different chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2228158-96-9

Molecular Formula

C9H16O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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